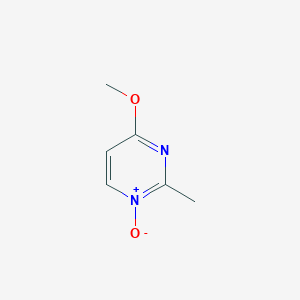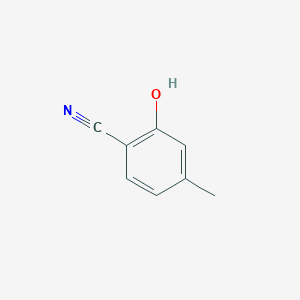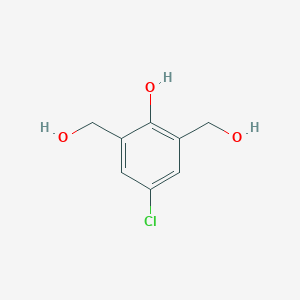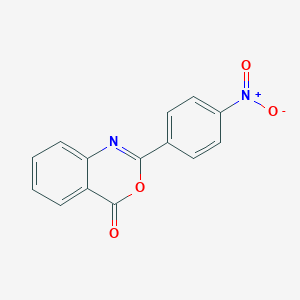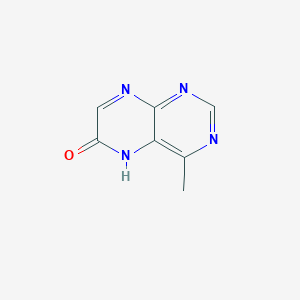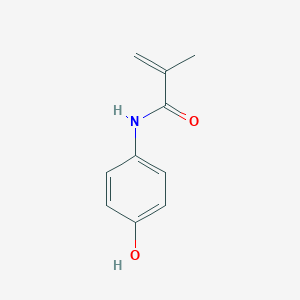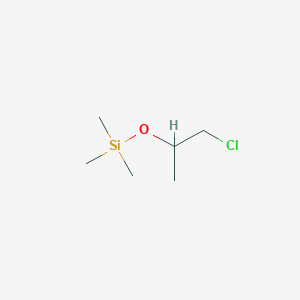
Trimethyl 1-(chloroisopropoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as toluene, chloroform, and ether. Trimethyl 1-(chloroisopropoxy)silane is an important reagent in organic synthesis and is used in the preparation of various functionalized silanes.
作用机制
The mechanism of action of trimethyl 1-(chloroisopropoxy)silane is based on its ability to react with nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of functionalized silanes. The reactivity of trimethyl 1-(chloroisopropoxy)silane is enhanced by the presence of a Lewis acid catalyst, which activates the silicon center towards nucleophilic attack.
生化和生理效应
Trimethyl 1-(chloroisopropoxy)silane is not known to have any significant biochemical or physiological effects. It is a relatively stable compound and is not expected to interact with biological systems.
实验室实验的优点和局限性
The advantages of using trimethyl 1-(chloroisopropoxy)silane in lab experiments include its high reactivity towards nucleophiles, its ability to form functionalized silanes, and its compatibility with a wide range of solvents. The limitations of using trimethyl 1-(chloroisopropoxy)silane include its toxicity, which requires careful handling and disposal, and its sensitivity to moisture, which can lead to hydrolysis and decomposition.
未来方向
For research on trimethyl 1-(chloroisopropoxy)silane include the development of new synthetic methods, the preparation of novel functionalized silanes, and the exploration of its potential applications in materials science, catalysis, and drug discovery. Additionally, further studies are needed to understand the reactivity and mechanism of action of trimethyl 1-(chloroisopropoxy)silane, as well as its potential toxicity and environmental impact.
合成方法
Trimethyl 1-(chloroisopropoxy)silane is synthesized by reacting chloroisopropyl ether with trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of trimethyl 1-(chloroisopropoxy)silane.
科学研究应用
Trimethyl 1-(chloroisopropoxy)silane is used extensively in scientific research as a reagent in organic synthesis. It is used in the preparation of various functionalized silanes, which have applications in materials science, catalysis, and drug discovery. Trimethyl 1-(chloroisopropoxy)silane is also used in the synthesis of silicon-based polymers, which have potential applications in electronic devices and biomaterials.
属性
CAS 编号 |
18171-12-5 |
|---|---|
产品名称 |
Trimethyl 1-(chloroisopropoxy)silane |
分子式 |
C6H15ClOSi |
分子量 |
166.72 g/mol |
IUPAC 名称 |
1-chloropropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
XCWTZWMRGUUKJO-UHFFFAOYSA-N |
SMILES |
CC(CCl)O[Si](C)(C)C |
规范 SMILES |
CC(CCl)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
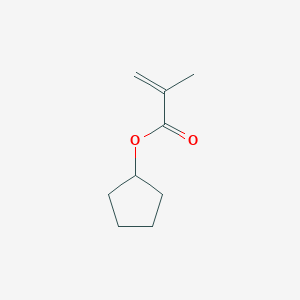
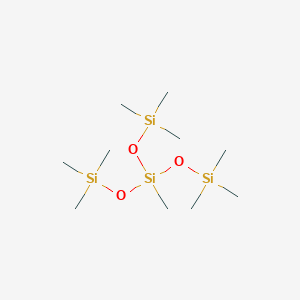
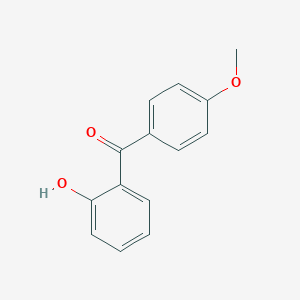
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
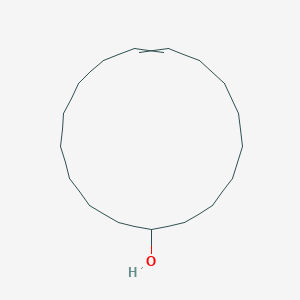
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
